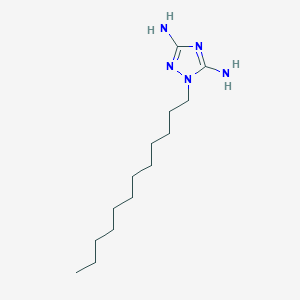

1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-

Descripción

Contextual Significance of Triazole Scaffolds in Modern Chemistry

The triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. chemijournal.comchemijournal.commdpi.com This fundamental structure exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com Both forms are crucial building blocks in a multitude of scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. chemijournal.commdpi.com The stability of the triazole ring is attributed to its aromaticity, a feature that also allows for various chemical modifications. researchgate.net

Triazole derivatives are recognized for their broad spectrum of biological activities. chemijournal.comnih.gov The triazole scaffold is a core structural component in an array of drugs with applications as antifungal, anticancer, antiviral, and anticonvulsant agents. chemijournal.comnih.govnih.gov For instance, well-known antifungal drugs like fluconazole (B54011) and itraconazole (B105839) feature the triazole moiety, which is essential for their therapeutic action. chemijournal.comchemijournal.com

Beyond medicine, the triazole ring's electron-rich nature and its capacity to coordinate with metal ions make it a valuable component in materials science. chemijournal.comchemijournal.com It is used in the development of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and catalysis. chemijournal.comchemijournal.com The versatility and wide-ranging importance of the triazole scaffold establish it as a pharmacologically significant and synthetically valuable structure in modern chemical research. mdpi.comnih.gov

Rationale for Academic Investigation of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-

The specific academic interest in 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- stems primarily from its unique material properties, particularly its capacity to form liquid crystalline phases. Research has revealed that this compound exhibits thermotropic smectic phases, a state of matter between conventional liquid and solid crystalline states. researchgate.net This behavior is largely attributed to the molecular architecture of the compound: the rigid, polar 3,5-diamino-1,2,4-triazole head group combined with the long, flexible nonpolar dodecyl alkyl chain.

Quantum-chemical simulations have suggested that the mesomorphism (liquid crystal behavior) of 1,2,4-triazole derivatives like this one is associated with the formation of supramolecular structures with high polarizability anisotropy. researchgate.net The presence of multiple hydrogen bond donors and acceptors in the diamino-triazole ring allows for lateral hydrogen bonding, which promotes the formation of the layered arrangement characteristic of smectic phases. researchgate.net The investigation into this compound, therefore, aims to understand the fundamental structure-property relationships that govern self-assembly and the formation of these ordered, fluid phases.

| Property | Data |

| IUPAC Name | 1-dodecyl-1H-1,2,4-triazole-3,5-diamine |

| Synonyms | 3,5-diamino-1-dodecyl-1,2,4-triazole |

| Molecular Formula | C₁₄H₂₉N₅ |

| Known Property | Exhibits thermotropic smectic liquid crystal phases |

| Structural Feature | Polar diamino-triazole head with a nonpolar 12-carbon alkyl tail |

Scope and Research Objectives for Advanced Studies

The initial findings on the mesomorphic properties of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- open several avenues for advanced research. The primary objective is to conduct a more comprehensive characterization of its liquid crystalline behavior. This includes identifying the specific types of smectic phases it forms and determining the precise transition temperatures and thermodynamic parameters associated with these phases.

Further research could explore the following areas:

Homologue Series Synthesis: Synthesizing a series of 1-alkyl-3,5-diamino-1,2,4-triazoles with varying alkyl chain lengths (e.g., octyl, decyl, tetradecyl) would provide deeper insight into how chain length influences the type of liquid crystal phase formed and its thermal stability.

Mixture Formulations: Investigating binary mixtures of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- with other liquid crystals or even with different triazole derivatives could lead to the discovery of new phases or materials with tunable properties. researchgate.net

Potential Applications: Research could be directed towards exploring potential applications for these materials. The ordered yet fluid nature of smectic liquid crystals makes them candidates for use in areas such as display technologies, anisotropic sensors, or as ordered media for chemical reactions.

Biological Screening: Given the well-documented biological activity of the 1,2,4-triazole scaffold, it would be logical to screen 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- and related compounds for potential antimicrobial or other therapeutic activities. mdpi.com The long alkyl chain could influence its membrane interactions and bioavailability, potentially leading to novel biological profiles.

Structure

3D Structure

Propiedades

IUPAC Name |

1-dodecyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N5/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(16)17-13(15)18-19/h2-12H2,1H3,(H4,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNVDVNPQBGXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C(=NC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456304 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124638-99-9 | |

| Record name | 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1h 1,2,4 Triazole 3,5 Diamine, 1 Dodecyl

Established Synthetic Routes for 1,2,4-Triazole-3,5-diamine Derivatives

Cyclization Reactions and Precursor Chemistry

The foundational step in synthesizing 1-dodecyl-1H-1,2,4-triazole-3,5-diamine is the formation of the 1,2,4-triazole-3,5-diamine (guanazole) ring. A prevalent and historically significant method involves the cyclization reaction of dicyandiamide (B1669379) with hydrazine (B178648) salts. Research has shown that reacting dicyandiamide with a hydrazine dihydrohalide, such as hydrazine dihydrochloride (B599025) or dihydrobromide, in an aqueous solution provides a substantially theoretical yield of guanazole (B75391). researchgate.net In contrast, the use of hydrazine monohydrochloride in alcohol or hydrazine hydrate (B1144303) in water results in poor yields. researchgate.net

Another established route is the Pellizzari reaction, which involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole (B32235). researchgate.net While broadly applicable for 1,2,4-triazole synthesis, its direct application to produce the 3,5-diamino scaffold would necessitate specific starting materials like guanidine-derived hydrazides. The Einhorn-Brunner reaction offers an alternative pathway, involving the acid-catalyzed condensation of hydrazines with diacylamines to yield substituted 1,2,4-triazoles. nih.govisres.org

The reaction of aminoguanidine (B1677879) bicarbonate with carboxylic acids, often under microwave irradiation, provides an efficient route to 5-substituted 3-amino-1,2,4-triazoles. mdpi.com The mechanism is believed to proceed through the formation of guanyl hydrazides, which then undergo cyclization. researchgate.net Furthermore, a regioselective synthesis of trisubstituted 3-amino-1,2,4-triazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile imines with guanidine (B92328) derivatives. researchgate.net

A Russian patent describes a method for producing 3,5-diamino-1,2,4-triazole nitrate (B79036) by mixing hydrazine hydrate and nitric acid, followed by the addition of dicyandiamide. google.com This highlights the use of readily available and inexpensive starting materials for the synthesis of the guanazole core.

Table 1: Comparison of Precursors for Guanazole Synthesis

| Precursor 1 | Precursor 2 | Reaction Conditions | Yield | Reference |

| Dicyandiamide | Hydrazine Dihydrohalide | Aqueous solution, heating | Nearly theoretical | researchgate.net |

| Dicyandiamide | Hydrazine Monohydrochloride | Alcohol | Poor | researchgate.net |

| Dicyandiamide | Hydrazine Hydrate | Water | Poor | researchgate.net |

| Hydrazine Hydrate | Nitric Acid & Dicyandiamide | 20-60°C | Not specified | google.com |

Regioselective Synthesis Strategies for 1-Substituted Triazoles

Once the 3,5-diamino-1,2,4-triazole (guanazole) core is synthesized, the introduction of the dodecyl group at a specific nitrogen atom becomes the critical next step. The alkylation of 1,2,4-triazoles can lead to a mixture of isomers, making regioselectivity a key challenge. For 3,5-diamino-1,2,4-triazole, alkylation can occur at the N1, N2, or N4 positions of the triazole ring, as well as potentially on the exocyclic amino groups under certain conditions.

Studies on the alkylation of substituted 1,2,4-triazoles have shown that the reaction conditions, including the choice of base and solvent, play a crucial role in determining the regioselectivity. For instance, in the alkylation of S-substituted 1,2,4-triazoles, it has been observed that N1 and N2 are the primary sites of attack by electrophiles, with N2 alkylated isomers often being the preferential products. nih.govresearchgate.net However, for unsubstituted 3,5-diamino-1,2,4-triazole, alkylation is reported to predominantly occur at the 1-position of the triazole ring. researchgate.net

The synthesis of 3,5-diamino-1-dodecyl-1,2,4-triazole and its regioisomer, 3-amino-1,5-dodecyl-1,2,4-triazole, has been reported, indicating that a mixture of isomers can be formed during the alkylation of guanazole. researchgate.net The separation and characterization of these isomers are therefore essential steps in obtaining the desired 1-dodecyl product.

To achieve higher regioselectivity, one approach is to utilize protecting groups on one or more of the nitrogen atoms to direct the alkylation to the desired position. Another strategy involves the use of specific catalysts or reaction conditions that favor the formation of one isomer over others. Theoretical studies, such as AM1 calculations, have been employed to explain the regioselectivity of alkylation in some 1,2,4-triazole systems. nih.gov

Dodecyl Chain Incorporation Methodologies

The incorporation of the dodecyl chain onto the 1H-1,2,4-triazole-3,5-diamine scaffold is typically achieved through a nucleophilic substitution reaction. This involves reacting the pre-formed guanazole with a dodecyl halide, such as dodecyl bromide or dodecyl iodide, in the presence of a base.

The choice of base is critical for deprotonating the triazole ring, thereby activating it for nucleophilic attack on the alkyl halide. Common bases used in such alkylations include potassium carbonate and sodium ethoxide. nih.govnih.gov The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) being frequently employed. researchgate.net

A general procedure for the N-alkylation of a triazole would involve dissolving the triazole in a suitable solvent, adding a base to generate the triazolide anion, followed by the addition of the dodecyl halide. The reaction mixture is then typically heated to facilitate the substitution reaction. Work-up and purification, often by chromatography, are necessary to isolate the desired 1-dodecyl-substituted product and separate it from other isomers and unreacted starting materials.

An alternative, though less common, approach for synthesizing 1-substituted 1,2,4-triazoles involves starting with a substituted hydrazine. In this case, dodecylhydrazine would be reacted with a suitable precursor, such as a derivative of dicyandiamide, to directly form the 1-dodecyl-1,2,4-triazole ring in a cyclocondensation reaction. isres.org This method offers the advantage of potentially higher regioselectivity, as the position of the dodecyl group is determined by the starting hydrazine.

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and selective methods for the synthesis of heterocyclic compounds, including 1,2,4-triazoles.

Catalyst-Mediated Transformations in Triazole Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of 1,2,4-triazole synthesis and derivatization. Copper-based catalysts have been widely employed in various C-N bond-forming reactions. For instance, copper-catalyzed N-arylation of 1,2,4-triazoles with diaryliodonium salts has been developed as an alternative to traditional multi-step syntheses of 1-aryl-substituted 1,2,4-triazolium salts. rsc.orgnih.gov While this specific reaction pertains to arylation, it highlights the potential of copper catalysis in the N-functionalization of triazoles.

Copper catalysts, such as Cu(OAc)₂, have also been used in one-pot syntheses of 1,2,4-triazole derivatives from nitriles and hydroxylamine. isres.org A copper-catalyzed three-component N-alkylation of azoles using methyl ketones as alkylation reagents has also been reported. rsc.org Furthermore, ligand-free CuCl has been shown to be an efficient catalyst for the N-arylation of 1,2,4-triazoles with aryl bromides. researchgate.net These examples suggest that a copper-catalyzed approach could be explored for the regioselective N-dodecylation of 3,5-diamino-1,2,4-triazole.

Microwave-Assisted and Green Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing selectivity. The application of microwave irradiation to the synthesis of 1,2,4-triazoles has been well-documented. nih.govpnrjournal.com

Specifically, microwave conditions have been successfully employed for the regioselective alkylation of 1,2,4-triazole. nih.govacs.org The use of ionic liquids as solvents in combination with microwave heating provides a green and efficient protocol for the synthesis of 1-alkyl-1,2,4-triazole derivatives. nih.govacs.org This method offers advantages such as shorter reaction times and the potential for recycling the solvent and base. nih.govacs.org

Microwave-assisted synthesis has also been applied to the formation of the 3-amino-1,2,4-triazole ring itself. For example, the reaction of aminoguanidine bicarbonate with carboxylic acids can be efficiently carried out under microwave irradiation to yield 5-substituted 3-amino-1,2,4-triazoles. mdpi.com A robust, regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles has been developed where the final cyclization step is performed under microwave conditions, leading to the desired products in good yields. researchgate.net

The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly being applied to triazole synthesis. google.com This includes the use of ultrasound-assisted methods and the development of one-pot reactions that minimize purification steps. google.com The reaction of dicyandiamide with nitriles under microwave irradiation is considered a green procedure due to the reduced use of solvents and shorter reaction times.

Table 2: Comparison of Conventional vs. Microwave-Assisted Alkylation of 1,2,4-Triazole

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate | Reflux in organic solvent | nih.govresearchgate.net |

| Microwave Irradiation | Minutes | Excellent | Ionic liquid, K₂CO₃ | nih.govacs.org |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. For the 1,2,4-triazole scaffold, MCRs offer a convergent pathway to highly substituted derivatives. These reactions typically involve the combination of three or more starting materials to form a product that incorporates substantial portions of each reactant. rsc.orgresearchgate.net

One notable three-component, one-pot approach for synthesizing 1,3,5-trisubstituted-1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov In the context of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, a similar strategy could be envisioned where a dodecyl-substituted hydrazine serves as a key building block to install the N1-alkyl chain.

Another relevant MCR involves the reaction of isothiocyanates, mono-substituted hydrazines (such as dodecylhydrazine), and sodium hydrogencyanamide. This one-pot reaction yields 1,2,4-triazole-3,5-diamine derivatives, often with high regioselectivity, particularly when using sterically bulky hydrazines. researchgate.net Metal-free, base-promoted MCRs have also been developed to create hybrid molecular scaffolds linking 1,2,4-triazoles to other heterocyclic systems like 1,3-diones. rsc.org These strategies highlight the versatility of MCRs in rapidly generating structural diversity around the triazole core.

Table 1: Illustrative Multi-Component Reaction for 1,2,4-Triazole-3,5-diamine Synthesis

| Component 1 | Component 2 | Component 3 | Key Reagent/Catalyst | Product Type |

|---|---|---|---|---|

| Isothiocyanate | Dodecylhydrazine | Sodium Hydrogencyanamide | EDC Hydrochloride | 1-dodecyl-1H-1,2,4-Triazole-3,5-diamine derivative |

| Amidine | Carboxylic Acid | Dodecylhydrazine | HATU / DIPEA | 1-dodecyl-3,5-disubstituted-1,2,4-Triazole |

| Aldehyde Hydrazone | trans-β-Nitrostyrene | 4-Hydroxycoumarin | Sodium Carbonate | Hybrid 1,2,4-Triazole-Coumarin Scaffold |

Note: This table is illustrative of general MCR methodologies applicable to the synthesis of related structures.

Post-Synthetic Modification and Functionalization of the Triazole Core

The 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- scaffold possesses multiple sites amenable to post-synthetic modification, primarily the two amino groups at the C3 and C5 positions and the nitrogen atoms of the triazole ring itself. These sites allow for a wide range of chemical transformations to tailor the compound's properties.

The exocyclic amino groups are nucleophilic and can readily participate in various functionalization reactions.

Schiff Base Formation: Condensation of the amino groups with various aromatic aldehydes or ketones yields the corresponding Schiff bases (imines). researchgate.net These reactions are typically straightforward and provide a means to introduce diverse aryl or heteroaryl substituents. Subsequent reduction of the imine bond can afford stable secondary amine derivatives. researchgate.net

Acylation: The amino groups can be acylated using acid chlorides or anhydrides. For instance, treatment of 4-amino-3,5-dialkyl-1,2,4-triazoles with acetic anhydride (B1165640) can lead to mono- or di-acetylated products, depending on the reaction conditions. researchgate.net

Diazotization and Substitution: The amino groups on the triazole ring can be converted into other functional groups via diazotization followed by substitution. For example, one of the amino groups in 3,5-diamino-1,2,4-triazole can be selectively converted into an azido (B1232118) group.

Functionalization can also be directed at the triazole ring nitrogens.

Alkylation: While the N1 position is already occupied by the dodecyl group, the N2 and N4 positions are available for further alkylation, potentially leading to quaternary triazolium salts or other N-substituted derivatives. The regioselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions.

Azo Coupling: The triazole ring can be functionalized by coupling with various aromatic amines to yield 4-azo derivatives, introducing a chromophoric azo linkage to the heterocyclic core. ajchem-a.com

These modification strategies allow for the expansion of the chemical space around the core structure, enabling the synthesis of derivatives with tailored electronic, steric, and physicochemical properties. nih.govnih.gov

Table 2: Examples of Post-Synthetic Modifications of the Diamino-1,2,4-Triazole Core

| Reaction Type | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Schiff Base Formation | Aromatic Aldehyde (e.g., Benzaldehyde) | Imine (-N=CH-Ar) |

| Reduction of Schiff Base | Sodium Borohydride (NaBH₄) | Secondary Amine (-NH-CH₂-Ar) |

| Acylation | Acetic Anhydride | Acetylamino (-NH-CO-CH₃) |

| Azo Coupling | Aromatic Amine / NaNO₂ / HCl | Azo (-N=N-Ar) |

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy for Bond Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 1-dodecyl-1H-1,2,4-triazole-3,5-diamine is characterized by contributions from the diamino-triazole core and the dodecyl chain.

The parent compound, 3,5-diamino-1,2,4-triazole (guanazole), exhibits strong bands corresponding to the N-H bonds of its amino groups. nih.govresearchgate.net In the N-dodecyl derivative, these characteristic vibrations are preserved and complemented by strong absorptions from the alkyl group. The key vibrational modes are detailed below. nih.govnih.govhelsinki.fi

N-H Stretching: The asymmetric and symmetric stretching vibrations of the two primary amino (-NH₂) groups typically appear as strong, sharp bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: The dodecyl chain gives rise to intense absorption bands just below 3000 cm⁻¹. Asymmetric stretching of methylene (B1212753) (-CH₂-) groups is observed near 2920-2930 cm⁻¹, while symmetric stretching occurs around 2850-2860 cm⁻¹. amhsr.orgsemanticscholar.org

C=N and N=N Stretching: The triazole ring contains C=N and N=N bonds, whose stretching vibrations contribute to a complex series of bands in the 1500-1650 cm⁻¹ region. These are often coupled with NH₂ scissoring vibrations. researchgate.net

C-H Bending: Methylene (-CH₂-) scissoring and bending vibrations from the dodecyl chain appear near 1465 cm⁻¹.

Ring Vibrations: The triazole ring itself has characteristic "breathing" and deformation modes, which are typically found in the fingerprint region (below 1500 cm⁻¹). ijrpc.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3200 - 3400 | ν(N-H) | Amino Group Asymmetric & Symmetric Stretching |

| 2920 - 2930 | νₐₛ(C-H) | Methylene Asymmetric Stretching (Dodecyl) |

| 2850 - 2860 | νₛ(C-H) | Methylene Symmetric Stretching (Dodecyl) |

| 1500 - 1650 | ν(C=N), δ(NH₂) | Triazole Ring Stretching and Amino Scissoring |

| ~1465 | δ(C-H) | Methylene Bending/Scissoring (Dodecyl) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which relies on changes in polarizability, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations. For 1-dodecyl-1H-1,2,4-triazole-3,5-diamine, the Raman spectrum would highlight the carbon-carbon bonds of the alkyl chain and symmetric vibrations of the triazole ring. nih.govnih.govhelsinki.fi

Key expected signals in the Raman spectrum include strong C-C stretching bands from the dodecyl chain backbone and the symmetric ring breathing mode of the triazole heterocycle. researchgate.net The symmetric C-H stretching of the methylene groups also produces a strong Raman signal.

| Raman Shift (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 2850 - 2950 | ν(C-H) | Symmetric and Asymmetric C-H Stretching (Dodecyl) |

| 1440 - 1470 | δ(C-H) | Methylene Scissoring (Dodecyl) |

| 1200 - 1400 | τ(CH₂) | Methylene Twisting (Dodecyl) |

| ~1000 | - | Symmetric Triazole Ring Breathing |

| 800 - 900 | ν(C-C) | C-C Stretching (Dodecyl Skeleton) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is the most definitive method for establishing the molecular structure of an organic compound by mapping the carbon and hydrogen frameworks.

¹H NMR for Proton Environments

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The expected spectrum for 1-dodecyl-1H-1,2,4-triazole-3,5-diamine would show distinct signals for the alkyl chain and the amino groups. rsc.orgurfu.rudergipark.org.tr

Alkyl Chain Protons: The terminal methyl group (-CH₃) of the dodecyl chain is expected to appear as a triplet at approximately 0.8-0.9 ppm. The long chain of methylene groups (-(CH₂)₁₀-) would produce a large, broad signal around 1.2-1.4 ppm. The methylene group directly attached to the triazole nitrogen (N-CH₂-) is significantly deshielded and would appear as a triplet further downfield, likely in the 3.8-4.2 ppm range. uzhnu.edu.ua

Amino Protons: The protons on the two amino groups (-NH₂) would appear as broad singlets. Their chemical shift is variable and dependent on solvent and concentration but can be expected in the 5.0-7.0 ppm range. ijrpc.comufv.br These signals typically disappear upon deuteration (addition of D₂O).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.88 | Triplet | 3H | -CH₂-CH₃ |

| ~1.26 | Multiplet | 20H | N-CH₂-((CH₂)₁₀)-CH₃ |

| ~4.00 | Triplet | 2H | N-CH₂-(CH₂)₁₀-CH₃ |

| 5.0 - 7.0 | Broad Singlet | 4H | -NH₂ (at C3 and C5) |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the target compound, signals from the triazole ring carbons are observed at low field (downfield) due to the electron-withdrawing effect of the nitrogen atoms, while the aliphatic carbons of the dodecyl chain appear at high field (upfield). urfu.ruresearchgate.netresearchgate.net

Triazole Ring Carbons: The two carbons of the triazole ring, C3 and C5, are attached to amino groups and are expected to resonate in the 155-165 ppm region. uzhnu.edu.ua Due to the N1-alkylation, they are in slightly different chemical environments and may be resolved as two distinct signals.

Dodecyl Chain Carbons: The carbon directly bonded to the triazole nitrogen (N-CH₂) is the most deshielded of the alkyl chain, appearing around 45-50 ppm. The terminal methyl carbon (-CH₃) is the most shielded, appearing around 14 ppm. The remaining methylene carbons produce a series of signals between 22 and 32 ppm. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155 - 165 | Triazole C3 and C5 |

| ~48 | N-CH₂-(CH₂)₁₀-CH₃ |

| 22 - 32 | N-CH₂-(CH₂)₁₀-CH₃ |

| ~14 | -CH₂-CH₃ |

Advanced 2D NMR Techniques (e.g., HMQC, COSY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular connectivity. emerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent atoms). emerypharma.com For 1-dodecyl-1H-1,2,4-triazole-3,5-diamine, COSY would show a clear correlation path along the dodecyl chain, starting from the N-CH₂ protons and extending to the terminal -CH₃ group, confirming the integrity of the alkyl substituent.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. youtube.com It would be used to definitively assign each ¹³C signal of the dodecyl chain by linking it to its known ¹H signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds and is crucial for connecting different parts of the molecule. youtube.commdpi.com The most critical correlation would be between the protons of the N-CH₂ group (at ~4.0 ppm) and the two triazole ring carbons, C3 and C5 (at ~155-165 ppm). This observation provides unequivocal proof that the dodecyl chain is attached to the N1 position of the triazole ring. mdpi.com

| Experiment | Key Expected Correlations |

|---|---|

| COSY | N-H₂-CH₂- → -CH₂-CH₃ |

| HSQC | N-CH₂ ↔ N-H₂; -(CH₂)₁₀- ↔ -(H₂)₁₀-; -CH₃ ↔ -H₃ |

| HMBC | N-CH₂ ↔ Triazole C3/C5 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Detailed mass spectrometry analysis, including specific fragmentation patterns for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, is not extensively reported in peer-reviewed literature. While general fragmentation behaviors of the broader 1,2,4-triazole (B32235) class of compounds have been studied, specific high-resolution mass spectrometry data, which would definitively confirm the molecular weight and elucidate the fragmentation pathways for the 1-dodecyl- derivative, could not be located.

For context, studies on other amino-substituted 1,2,4-triazole derivatives suggest that fragmentation often involves characteristic losses related to the triazole ring and its substituents. However, without experimental data for the title compound, a specific fragmentation table cannot be accurately generated.

Table 3.3.1: Hypothetical Mass Spectrometry Data (Illustrative Only) Note: The following table is for illustrative purposes only, as specific experimental data for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is not available. The molecular weight is calculated based on its chemical formula (C₁₄H₂₉N₅).

| Parameter | Value |

| Chemical Formula | C₁₄H₂₉N₅ |

| Calculated Molecular Weight | 267.42 g/mol |

| Ionization Mode | Not Available |

| Major Fragment Ions (m/z) | Not Available |

| Proposed Fragment Structures | Not Available |

X-ray Diffraction Studies for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies that determine the solid-state structure of pure 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Research has been performed on the mesomorphic, or liquid crystal, properties of a binary mixture containing 3,5-diamino-1-dodecyl-1,2,4-triazole. researchgate.net These studies utilized X-ray diffraction to characterize the layered packing in the smectic A (SmA) phase of the mixture. icm.edu.plresearchgate.net However, this analysis pertains to a liquid crystalline phase of a mixture and does not provide the precise, atomic-level data of a single crystal required for solid-state structure determination as outlined for this section. icm.edu.pl Detailed crystallographic information for other related compounds, such as 1H-1,2,4-triazole-3,5-diamine monohydrate, has been determined, but this data is not applicable to the 1-dodecyl- derivative. researchgate.net

Table 3.4.1: Crystallographic Data for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions (a, b, c) | Not Determined |

| Unit Cell Angles (α, β, γ) | Not Determined |

| Molecules per Unit Cell (Z) | Not Determined |

| Calculated Density | Not Determined |

Due to the lack of specific published data, a detailed and scientifically accurate report on the mass spectrometry and solid-state X-ray diffraction of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- cannot be completed at this time.

Computational Chemistry and Theoretical Modeling of 1h 1,2,4 Triazole 3,5 Diamine, 1 Dodecyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For the 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- system, DFT calculations would focus on the triazole ring and its amino substituents, as the dodecyl chain, being a saturated alkyl group, primarily influences steric and solubility properties rather than the core electronics.

Studies on the parent guanazole (B75391) molecule using DFT methods, such as B3LYP with a 6-31G* or 6-311++G** basis set, have established its optimized geometry and vibrational frequencies. nih.govresearchgate.netnih.gov These calculations confirm a planar geometry for the triazole ring, a structural feature expected to be retained in its 1-dodecyl derivative. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rad-proceedings.orgirjweb.com

For the parent 3,5-diamino-1,2,4-triazole, DFT calculations have determined the energies of these orbitals. researchgate.net The HOMO is typically localized over the electron-rich amino groups and the nitrogen atoms of the triazole ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the triazole ring structure.

Table 1: Calculated Frontier Orbital Energies for 3,5-diamino-1,2,4-triazole (Guanazole)

| Computational Method | Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| B3LYP | 6-31+G | -6.21 | 1.05 | 7.26 |

| HF | 6-31+G | -8.95 | 2.95 | 11.90 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to high hardness, indicating high stability. cuny.edu

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to undergo electronic changes.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2).

For 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, the high hardness value inherited from the guanazole core suggests significant stability. researchgate.net Computational studies on related C-amino-1,2,4-triazoles indicate that the N4 atom of the triazole ring is a likely site for attack by hard electrophiles, while softer electrophiles may preferentially react at the N2 atom or the exocyclic amino groups. nih.gov The dodecyl group itself does not introduce new reactive centers but sterically hinders access to the N1 and C5 positions.

Table 2: Calculated Reactivity Descriptors for 3,5-diamino-1,2,4-triazole (Guanazole)

| Descriptor | Formula | Calculated Value (B3LYP/6-31+G*) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.63 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.58 eV |

| Global Softness (S) | 1 / η | 0.276 eV-1 |

| Electrophilicity Index (ω) | μ² / 2η | 0.918 eV |

Substituted 1,2,4-triazoles can exist in different tautomeric forms, depending on the position of the labile proton. researchgate.netresearchgate.net For 3,5-diamino-1,2,4-triazole, several tautomers are possible, including the 1H, 2H, and 4H forms. DFT calculations have shown that for the parent guanazole, the 1H-3,5-diamino-1,2,4-triazole is the most stable tautomer. nih.gov

With the N1 position occupied by a dodecyl group, the tautomeric possibilities for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- are restricted. Prototropic shifts would primarily involve the exocyclic amino groups and the N2 and N4 positions of the triazole ring, leading to amino-imino tautomerism. DFT energy calculations on related systems suggest that the amino form is generally more stable than the imino tautomers. researchgate.netzsmu.edu.ua The energetic preference for the diamino configuration is significant, and it is the predominant form expected under normal conditions.

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time, offering insights into conformational dynamics and intermolecular interactions.

The most significant structural feature introduced by the dodecyl substituent is conformational flexibility. The long alkyl chain can adopt a vast number of conformations through rotation around its C-C single bonds. MD simulations would reveal the preferred conformations of this chain in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous medium).

In a nonpolar environment or the gas phase, the dodecyl chain is likely to adopt a coiled, compact conformation to maximize intramolecular van der Waals interactions. In contrast, in an aqueous solution, it would exhibit hydrophobic collapse, folding to minimize its contact with water molecules. The triazole headgroup remains planar, and its orientation will be influenced by the dynamics of the attached chain.

MD simulations are particularly useful for studying how 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- interacts with itself and with solvent molecules. nih.gov The molecule possesses a distinct amphiphilic character: the 3,5-diamino-1,2,4-triazole head is polar and capable of forming multiple hydrogen bonds, while the dodecyl tail is nonpolar and hydrophobic.

In a polar solvent like water, MD simulations would show the polar headgroups interacting favorably with water molecules through hydrogen bonding. Simultaneously, the hydrophobic dodecyl tails would tend to aggregate, driving the self-assembly of the molecules into structures like micelles or bilayers, effectively sequestering the nonpolar chains away from the aqueous environment. frontiersin.org In nonpolar solvents, the primary intermolecular interactions would be van der Waals forces between the dodecyl chains, with the polar headgroups potentially forming reversed micelle-type aggregates. These simulations can quantify interaction energies and predict the molecule's behavior in different media, which is crucial for understanding its applications. researchgate.net

Computational Prediction of Supramolecular Assembly Motifs

Theoretical modeling has been instrumental in understanding the self-assembly behavior of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, particularly its tendency to form liquid crystal phases. Quantum-chemical simulations have revealed that the mesomorphic properties of this compound are directly linked to the formation of organized supramolecular structures.

The computational results indicate that the presence of the long dodecyl chain combined with the functional triazole headgroup facilitates specific intermolecular interactions. The primary driving forces for self-assembly identified through these models are lateral hydrogen bonds. The diamino-triazole core provides multiple hydrogen bond donors and acceptors, enabling the formation of extensive networks between adjacent molecules.

Simulations have established that these directional hydrogen bonds favor a layered packing arrangement, which is characteristic of a smectic liquid crystal phase. Furthermore, the modeling connects this structural organization to the electronic properties of the resulting assemblies. The formation of these supramolecules leads to a higher polarizability anisotropy compared to individual molecules. This anisotropy is a key factor in the development of the observed mesomorphism.

The key findings from the computational predictions are summarized in the table below.

| Computational Finding | Implication for Supramolecular Assembly |

| Formation of Supramolecules | Leads to organized, higher-order structures instead of a disordered state. |

| Increased Polarizability Anisotropy in Supramolecules | Identified as a critical factor for the emergence of mesomorphism. |

| Favorable Lateral Hydrogen Bonding | Promotes a specific layered packing motif among molecules. |

| Resultant Layered Packing | Corresponds to the formation of a thermotropic smectic phase. |

These theoretical investigations provide a molecular-level explanation for the observed macroscopic properties of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-, confirming that its ability to form liquid crystals is a direct consequence of computationally predictable hydrogen bonding and the resulting electronic characteristics of the supramolecular assembly.

Coordination Chemistry and Metal Complexation of 1h 1,2,4 Triazole 3,5 Diamine, 1 Dodecyl

Ligand Properties of the 1,2,4-Triazole-3,5-diamine Core

The coordination behavior of 1H-1,2,4-triazole-3,5-diamine, 1-dodecyl- is fundamentally dictated by the electronic and steric characteristics of its 1,2,4-triazole-3,5-diamine core, which is rich in potential donor atoms.

Donor Atom Characterization and Coordination Modes

The 1,2,4-triazole-3,5-diamine moiety offers several potential coordination sites for metal ions. The primary donor atoms are the nitrogen atoms of the triazole ring and the exocyclic amino groups. The triazole ring itself contains three nitrogen atoms, with the N2 and N4 atoms being the most common coordination sites. The exocyclic amino groups at the C3 and C5 positions also possess lone pairs of electrons, making them available for coordination.

This multiplicity of donor sites allows for a variety of coordination modes, including:

Monodentate Coordination: The ligand can coordinate to a single metal center through one of the triazole ring nitrogen atoms (typically N4) or one of the exocyclic amino groups.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through two adjacent donor atoms. A common mode involves one of the exocyclic amino nitrogens and the adjacent N4 of the triazole ring.

Bridging Coordination: The triazole ring is well-known for its ability to bridge two or more metal centers, leading to the formation of polynuclear complexes. The most prevalent bridging mode involves the N2 and N4 atoms of the triazole ring, which can link two metal ions. eurjchem.commdpi.com

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of counter-anions.

Influence of the Dodecyl Substituent on Ligand Behavior

The presence of a long dodecyl chain at the N1 position of the triazole ring is expected to significantly influence the ligand's behavior in several ways, although direct experimental studies on this specific compound are scarce.

Solubility: The hydrophobic dodecyl tail will markedly increase the ligand's solubility in nonpolar organic solvents and decrease its solubility in water. This property can be advantageous for the synthesis and crystallization of metal complexes in organic media.

Steric Hindrance: The bulky dodecyl group can introduce steric hindrance around the N1 position. This steric bulk may influence the coordination geometry of the resulting metal complexes, potentially favoring certain coordination modes over others. For instance, it might hinder the formation of highly crowded coordination spheres around the metal center.

Crystal Packing: In the solid state, the long alkyl chains can lead to interesting packing arrangements, including layered structures or liquid crystalline phases, as has been observed for 3,5-diamino-1-dodecyl-1,2,4-triazole. This self-assembly can be influenced by van der Waals interactions between the dodecyl chains.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of 1H-1,2,4-triazole-3,5-diamine, 1-dodecyl- are not detailed in the available literature, general methods for the synthesis of transition metal complexes with substituted 1,2,4-triazoles can be applied. nih.govresearchgate.net

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II))

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a soluble salt of the desired metal (e.g., chloride, nitrate (B79036), acetate, or perchlorate) with the ligand in a suitable solvent. eurjchem.comnih.gov Given the expected solubility of the 1-dodecyl derivative, solvents such as ethanol, methanol, or acetonitrile (B52724) would likely be employed. The stoichiometry of the reactants can be varied to isolate complexes with different metal-to-ligand ratios. The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by diffusion techniques. For related 3,5-diamino-1,2,4-triazole systems, trinuclear complexes with the formula [M₃(Hdatrz)₆(H₂O)₆]⁶⁺ (where M = Ni, Co, Zn) have been synthesized and characterized. eurjchem.com

Spectroscopic Signatures of Metal Coordination (UV-Vis, EPR)

The coordination of 1H-1,2,4-triazole-3,5-diamine, 1-dodecyl- to transition metal ions can be monitored and characterized using various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic spectra of the complexes in the visible region are particularly informative for Co(II), Ni(II), and Cu(II) complexes, as they exhibit d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry around the metal ion. For instance, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible and near-infrared regions.

Illustrative UV-Vis Spectral Data for Related Triazole Complexes

| Metal Ion | Coordination Geometry | Typical d-d Transition Bands (nm) |

|---|---|---|

| Co(II) | Octahedral | ~480-550, ~1100-1200 |

| Ni(II) | Octahedral | ~380-420, ~650-750, ~1100-1200 |

| Cu(II) | Distorted Octahedral | ~600-900 (broad band) |

Note: This table provides generalized data for illustrative purposes and does not represent experimental data for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum can provide detailed information about the electronic environment of the unpaired electron, including the symmetry of the coordination sphere and the nature of the metal-ligand bonding. For dinuclear or polynuclear Cu(II) complexes, EPR can also be used to probe magnetic exchange interactions between the metal centers. researchgate.net

Thermal Stability of Metal Complexes

General Thermal Decomposition Profile of a Hypothetical Metal-Triazole Complex

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|

| 100-150 | ~5-10 | Loss of coordinated water or solvent molecules |

| 250-400 | ~60-80 | Decomposition of the organic ligand |

| >400 | - | Formation of stable metal oxide residue |

Note: This table is a generalized representation and does not reflect experimental data for the specific compound of interest.

Theoretical Insights into Metal-Ligand Bonding and Geometries

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the nature of metal-ligand interactions, preferred coordination geometries, and the electronic structure of complexes involving 1,2,4-triazole (B32235) derivatives. nih.govekb.eg While specific theoretical studies on the 1-dodecyl- derivative are not extensively documented, analysis of the parent 3,5-diamino-1,2,4-triazole (guanazole) and related alkyl-substituted triazoles allows for a comprehensive theoretical understanding.

The 1H-1,2,4-triazole-3,5-diamine ligand typically coordinates to metal centers through the nitrogen atoms of the triazole ring. The presence of two amino groups and three ring nitrogens offers multiple potential binding sites. Theoretical calculations for similar ligands, such as Schiff bases derived from 4-amino-1,2,4-triazoles, have been used to determine the stability and expected chemical formulas of their metal complexes. ekb.eg DFT calculations help in predicting geometries, which are often confirmed by experimental data. Common geometries for transition metal complexes with related triazole ligands include octahedral, tetrahedral, and square planar configurations. ekb.egresearchgate.net

The nature of the metal-ligand bond is often investigated using methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.gov For instance, QTAIM analysis of related metal-triazole complexes indicates that the metal-ligand bonds are typically partly covalent and partly electrostatic in nature. nih.gov The topological parameters derived from QTAIM, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical point, help to quantify this character. nih.gov

The dodecyl chain in 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is expected to primarily exert steric and electronic effects. While it may not directly participate in coordination, its bulk can influence the geometry of the resulting complex and its solubility in nonpolar solvents. Furthermore, the long alkyl chain can promote the formation of organized supramolecular structures, a property observed in the mesomorphic (liquid crystal) phases of 3,5-diamino-1-dodecyl-1,2,4-triazole. researchgate.net

Computational studies on various 1,2,4-triazole derivatives have successfully calculated key parameters that correlate with experimental findings. nih.gov These parameters often include vibrational frequencies, HOMO-LUMO energy gaps, and molecular electrostatic potential (MESP) maps, which provide a complete picture of the molecule's reactivity and coordination behavior. researchgate.netnih.gov

| Computational Method | Investigated Property | Typical Findings for Triazole Complexes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometries | Predicts stable coordination geometries (e.g., octahedral, tetrahedral, square planar). | ekb.egresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Metal-Ligand Bond | Bonds are often characterized as partly covalent and partly electrostatic. | nih.gov |

| Natural Bond Orbital (NBO) | Charge Distribution | Analyzes charge transfer between the ligand and the metal center. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra | Calculates UV-Vis absorption bands, which can be compared with experimental data. | ekb.eg |

Applications in Homogeneous and Heterogeneous Catalysis (Exploratory)

The unique coordination properties of the 1,2,4-triazole-3,5-diamine core make its derivatives, including the 1-dodecyl- substituted variant, interesting candidates for catalytic applications. The ability of the triazole ring to act as a bridging ligand between two metal centers can facilitate the formation of multinuclear complexes, which are often crucial in catalysis.

A significant exploratory application has been demonstrated with a copper complex of the parent compound, 3,5-diamino-1,2,4-triazole. acs.org This complex, when supported on carbon (Cu-tri/C), functions as a highly effective cathode catalyst for the four-electron reduction of oxygen to water in alkaline fuel cells. acs.org The performance of this novel, non-precious metal catalyst was found to be comparable to that of conventional platinum-on-carbon (Pt/C) cathodes, and it exhibited significantly greater mass activity at commercially relevant potentials. acs.org The study suggested the presence of multicopper sites, which are crucial for the efficient oxygen reduction reaction. acs.org

The introduction of a 1-dodecyl- group onto the triazole ligand could offer several advantages in the context of heterogeneous catalysis.

Enhanced Adsorption: The long, hydrophobic alkyl chain can improve the physisorption of the metal complex onto carbon-based supports like graphene or carbon black, potentially leading to a more stable and uniform distribution of catalytic sites.

Solubility Control: The dodecyl group imparts solubility in organic solvents, which can be advantageous for homogeneous catalysis or for the synthesis and deposition of the catalyst onto a support.

Formation of Self-Assembled Monolayers: The amphiphilic nature of the molecule could be exploited to form self-assembled monolayers on various substrates, creating well-defined catalytic surfaces.

While the catalytic activity of metal complexes of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- itself is a nascent field of research, the foundational work on related triazole complexes provides a strong rationale for its investigation in various catalytic processes.

| Catalytic System | Metal Center | Reaction | Potential Role of 1-dodecyl- Group | Reference |

|---|---|---|---|---|

| Carbon-supported 3,5-diamino-1,2,4-triazole complex | Copper (Cu) | Oxygen Reduction Reaction (ORR) in alkaline fuel cells | Improve catalyst loading and stability on carbon support. | acs.org |

| Homogeneous Complexes | Various Transition Metals (e.g., Ni, Pd) | Cross-coupling reactions, oxidation, reduction | Enhance solubility in organic media, allowing for reactions in non-aqueous systems. | isres.org |

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions Governing Assembly

The self-organization of 1-dodecyl-1H-1,2,4-triazole-3,5-diamine is directed by a hierarchy of non-covalent forces. These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable, ordered assemblies. The primary forces at play are hydrogen bonding, hydrophobic interactions, and other weaker interactions such as aromatic stacking.

The 1,2,4-triazole (B32235) ring and its two amino substituents are rich in hydrogen bond donors (N-H groups) and acceptors (the nitrogen atoms of the triazole ring). researchgate.net This enables the formation of extensive and robust hydrogen bonding networks, which are crucial in dictating the molecular packing and stability of the resulting supramolecular architectures. researchgate.netresearchgate.net The triazole nucleus itself is stabilized by its aromaticity and can exist in different tautomeric forms, influencing the hydrogen bonding patterns. researchgate.net

The amine groups (NH₂) at the 3- and 5-positions and the N-H group of the triazole ring can engage in various hydrogen bonding motifs. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. Quantum-chemical simulations on related compounds have confirmed the possibility of lateral hydrogen bonding, which is a significant factor in promoting layered packing arrangements, such as those found in smectic liquid crystalline phases. researchgate.net The high dipole moment of the triazole ring further enhances these interactions. researchgate.net

| Interaction Type | Participating Groups | Role in Self-Assembly |

|---|---|---|

| N-H···N | Amine N-H and Triazole ring N | Formation of intermolecular chains and sheets, stabilization of layered structures. |

| N-H···N | Triazole N-H and Triazole ring N | Directional control of molecular alignment, contribution to crystal packing. |

| N-H···N | Amine N-H and Amine N | Cross-linking between molecular chains or sheets, enhancing network stability. |

The long, saturated dodecyl (C₁₂) alkyl chain is a defining feature of the molecule, introducing a significant hydrophobic component. In polar environments, particularly in solution, the hydrophobic effect is a primary driver for self-assembly. cambridge.orgdiva-portal.org This effect arises from the thermodynamic penalty of disrupting the hydrogen-bonding network of solvent molecules (like water) to accommodate the nonpolar alkyl chain. ncsu.edu

To minimize this unfavorable interaction, the dodecyl chains tend to segregate from the polar environment, associating with each other to form nonpolar domains. cambridge.orgdiva-portal.orgresearchgate.net This process leads to the formation of aggregates such as micelles or bilayers in solution. cambridge.orgdiva-portal.org The length of the alkyl chain is a critical factor; longer chains, such as dodecyl, result in stronger hydrophobic interactions and a greater tendency for self-association, often leading to more ordered and stable structures. ncsu.edu The mutual association of these long chains is driven by van der Waals forces. nih.gov

In addition to π-π stacking, other weak non-covalent interactions play a role in the fine-tuning of the supramolecular architecture. These can include:

C-H···N and C-H···π interactions: Hydrogen atoms from the alkyl chain or the triazole ring can interact with the nitrogen atoms or the π-system of adjacent triazole rings. researchgate.netnih.gov

Van der Waals forces: Dispersion forces are ubiquitous and contribute significantly to the packing efficiency, particularly within the segregated hydrophobic regions of the dodecyl chains. nih.gov

| Weak Interaction | Description | Significance |

|---|---|---|

| π-π Stacking | Interaction between the aromatic triazole rings of adjacent molecules. researchgate.netrsc.org | Contributes to cohesive energy and stabilizes columnar or layered arrangements. |

| C-H···N/π | Weak hydrogen bonds between C-H groups and nitrogen atoms or the triazole π-system. nih.gov | Provides additional stability and influences the relative orientation of molecules. |

| Van der Waals Forces | Non-specific attractive forces between molecules, particularly strong between long alkyl chains. nih.gov | Crucial for the packing and cohesion within the hydrophobic domains. |

Formation of Ordered Supramolecular Architectures

The interplay of the directional, specific interactions of the polar head group and the non-directional, segregational forces of the nonpolar tail leads to the formation of highly organized supramolecular structures.

In aqueous solutions, amphiphilic molecules like 1-dodecyl-1H-1,2,4-triazole-3,5-diamine are expected to self-assemble into aggregates once a specific concentration, known as the critical aggregation concentration (CAC), is exceeded. acs.org The hydrophobic dodecyl chains would form the core of these aggregates, shielded from the aqueous environment, while the hydrophilic diamino-triazole head groups would be exposed to the water, interacting with it via hydrogen bonds. The geometry of these aggregates (e.g., spherical micelles, cylindrical micelles, or vesicles) depends on factors like concentration, temperature, and the packing parameter of the molecule. acs.org

At interfaces, such as the air-water or solid-liquid interface, these molecules can form ordered monolayers. ncsu.edu The polar head groups would anchor to the polar phase (e.g., water or a hydrophilic solid surface), while the hydrophobic dodecyl tails would extend into the nonpolar phase (e.g., air), creating a well-ordered, self-assembled monolayer.

There is direct experimental evidence that 1-dodecyl-1H-1,2,4-triazole-3,5-diamine exhibits thermotropic liquid crystalline behavior. researchgate.net Specifically, it has been shown to form a smectic phase, which is a type of liquid crystal phase characterized by a one-dimensional positional ordering of molecules into layers. researchgate.net

In this arrangement, the molecules align parallel to each other, with their long axes, on average, perpendicular or tilted with respect to the layer planes. The segregation between the polar triazole head groups and the nonpolar dodecyl tails is the primary driving force for this layered structure. Within the layers, the triazole head groups can form extensive lateral hydrogen-bonding networks, which provide stability to the layered arrangement. researchgate.net The dodecyl tails are typically in a liquid-like, disordered state, allowing the layers to slide past one another. The formation of such mesophases is a common feature in derivatives of 1,2,4-triazole and other heterocyclic compounds containing long alkyl chains. researchgate.net

Influence of Environmental Factors on Supramolecular Structure (e.g., Solvent, Temperature)

The supramolecular architecture of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is notably responsive to changes in its environment, particularly temperature. This sensitivity gives rise to thermotropic liquid crystalline behavior, where the compound transitions into ordered, fluid phases upon heating. The interplay of intermolecular forces, driven by the molecular structure, dictates the nature and stability of these self-assembled superstructures.

Influence of Temperature: Thermotropic Liquid Crystalline Behavior

Research has demonstrated that 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- exhibits thermotropic properties, specifically forming a smectic phase upon heating. In a smectic phase, the molecules are arranged in layers, with the long dodecyl chains promoting this layered organization. The formation of this mesophase is a direct consequence of the temperature-dependent balance between the ordering interactions of the triazole rings and the entropic effects of the flexible alkyl chains.

Detailed investigations using polarizing microscopy and Differential Scanning Calorimetry (DSC) have revealed that the compound undergoes transitions between different types of layered packings depending on the heating and cooling conditions mdpi.com. This indicates a rich and complex phase behavior that is highly sensitive to thermal stimuli. The ability of the diamino-triazole core to form lateral hydrogen bonds is a crucial factor that favors the stability of this layered smectic packing mdpi.com.

The following table summarizes the observed thermal behavior of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-.

| Property | Observation | Analytical Method |

| Liquid Crystalline Behavior | Forms a thermotropic smectic phase | Polarizing Microscopy, DSC |

| Phase Transitions | Transitions between different layered packings occur depending on heating and cooling cycles | Dielectric Measurements |

| Driving Force for Layered Structure | Lateral hydrogen bonding between triazole moieties | Quantum-chemical simulation |

This table presents a summary of the observed thermotropic liquid crystalline properties of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl-.

Influence of Solvent

While the thermotropic behavior of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- has been established, detailed research findings on the influence of different solvents on its supramolecular structure and self-assembly are not extensively available in the reviewed literature. For amphiphilic molecules, the polarity and nature of the solvent are expected to play a critical role in directing the self-assembly process, potentially leading to the formation of lyotropic liquid crystalline phases or other supramolecular aggregates in solution. However, specific experimental data for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- in various solvents is not presently documented.

Interfacial Phenomena and Adsorption Mechanisms

Adsorption Behavior on Metal Surfaces for Corrosion Inhibition

No published research was found that investigates the adsorption of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- on any metal surface for the purpose of corrosion inhibition.

Adsorption Isotherm Models (e.g., Langmuir, Freundlich)

There are no available studies that apply adsorption isotherm models such as Langmuir or Freundlich to experimental data for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- . Consequently, thermodynamic and adsorptive parameters for this specific compound have not been determined.

Physisorption vs. Chemisorption Mechanisms

The nature of the adsorptive bond (physisorption or chemisorption) for 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- on metal surfaces has not been investigated in the available literature. Such studies typically involve the calculation of the standard free energy of adsorption (ΔG°ads), which has not been reported for this compound.

Surface Characterization Techniques for Adsorbed Films

No literature could be found that employs surface characterization techniques to analyze films formed by the adsorption of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- .

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

There are no published SEM images or EDS spectra that would provide morphological and elemental analysis of metal surfaces treated with 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- .

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS studies detailing the elemental composition and chemical states of the adsorbed layer of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- on a metal surface are not available. Such analysis is crucial for understanding the interaction between the inhibitor and the metal.

Advanced Materials Science and Engineering Applications

Polymer Modification and Composite Materials

The unique structure of 1-dodecyl-1H-1,2,4-triazole-3,5-diamine, featuring a polar, electron-deficient triazole ring with two reactive amine groups and a long, nonpolar dodecyl chain, makes it a versatile candidate for modifying and enhancing polymer systems.

Integration as a Polymer Component or Additive

1-dodecyl-1H-1,2,4-triazole-3,5-diamine can be integrated into polymeric structures either as a comonomer or as a functional additive. Research into related compounds has demonstrated that triazole derivatives can be effectively polymerized. For instance, a conjugated polymer has been synthesized using bis-N-sulfinyl-3,5-diamino-1-dodecyl-1,2,4-triazole, indicating the capacity of the dodecyl-substituted diamino triazole core to serve as a building block for novel polymers. researchgate.net The resulting polymers often exhibit high solubility in various non-polar solvents and possess broad absorption bands, properties conferred by the alkyl and triazole moieties. researchgate.net

The general class of 1,2,4-triazoles is recognized for excellent electron-transport and hole-blocking properties due to the highly electron-deficient nature of the triazole ring. researchgate.net When incorporated into a polymer backbone, 1-dodecyl-1H-1,2,4-triazole-3,5-diamine can impart these electronic characteristics. Furthermore, the presence of the two primary amine groups offers reactive sites for grafting onto other polymer chains or for initiating polymerization, thereby creating copolymers with tailored properties. Triazole derivatives are also known to be used as photostabilizing agents in polymers. lifechemicals.com

Reinforcement in Advanced Composites (e.g., with Nanocarbon Fillers)

While specific studies on the use of 1-dodecyl-1H-1,2,4-triazole-3,5-diamine with nanocarbon fillers are not extensively documented, its molecular structure suggests a strong potential for this application. The effectiveness of a reinforcing agent in a composite material depends on the interfacial adhesion between the filler and the polymer matrix.

The functional groups of this compound can play a crucial role in enhancing this adhesion.

Triazole Ring and Amine Groups: The nitrogen-rich triazole ring and the diamine functionalities can form strong interactions, such as hydrogen bonds or pi-pi stacking, with the surfaces of functionalized nanocarbon fillers like graphene oxide (GO) or carbon nanotubes (CNTs). This promotes efficient dispersion of the filler and strong stress transfer from the matrix to the filler.

Dodecyl Chain: The long, hydrophobic dodecyl tail is compatible with a wide range of nonpolar polymer matrices (e.g., polyethylene, polypropylene). This enhances the miscibility of the surface-modified nanofiller within the bulk polymer, preventing agglomeration and ensuring a homogeneous composite material.

By acting as a molecular bridge or "compatibilizer," 1-dodecyl-1H-1,2,4-triazole-3,5-diamine can significantly improve the mechanical, thermal, and electrical properties of nanocarbon-reinforced composites.

Functional Coatings (e.g., Corrosion Protective Coatings)

Triazole derivatives are widely recognized as highly effective corrosion inhibitors for various metals and alloys, including mild steel and copper. bohrium.comnih.govnih.gov The 1-dodecyl substituted diamino triazole is particularly well-suited for creating advanced functional coatings due to its multifunctional nature.

The primary mechanism involves the adsorption of the molecule onto the metal surface. The nitrogen atoms within the 1,2,4-triazole (B32235) ring, along with the exocyclic amine groups, possess lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, forming a stable, protective film. The dodecyl chain then extends away from the surface, creating a dense, hydrophobic barrier that repels water and other corrosive agents. acs.orgresearchgate.net The combination of strong surface chemisorption and a water-repelling layer provides a robust defense against corrosion.

Below is a table summarizing research findings on the inhibition efficiency of various triazole derivatives, illustrating the general effectiveness of this class of compounds.

| Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |

| 11-(bis((1H-1,2,4-triazol-1-yl)methyl)amino)dodecanoic acid | Mild Steel | 1 M HCl | 96.1 | bohrium.com |

| 4-amino-5-mercapto-4H-1,2,4-triazole derivatives | Carbon Steel | 1 M HCl | >90 | nih.gov |

| 1,2,3-triazolyl-linked benzimidazolone derivatives | Mild Steel | 1 M HCl | Not specified | bohrium.com |

| n-dodecyl succinate (B1194679) derivatives with triazole groups | Mild Steel | Paraffin Oil | Not specified | acs.org |

This table presents data for related triazole compounds to demonstrate the principle of corrosion inhibition by this chemical family.

Development of Electropolymerized Films

Electropolymerization is a technique used to deposit a thin, uniform polymer film directly onto a conductive surface. Molecules containing aromatic or heterocyclic rings, such as triazoles, can often be electropolymerized. rsc.org The process involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that couple to form a polymer film on the electrode surface. mdpi.com

The 1-dodecyl-1H-1,2,4-triazole-3,5-diamine molecule is a promising candidate for forming such films. The triazole ring can undergo oxidation to initiate polymerization, and the resulting film would be strongly adhered to the metal substrate. This in-situ film formation provides excellent coverage and a seamless protective layer, which is highly advantageous for corrosion protection. The dodecyl chains would orient themselves outwards, imparting a hydrophobic character to the coating.

Enhancement of Film Performance with Nanomaterials

The properties of electropolymerized films can be further enhanced by creating nanocomposite coatings. This involves dispersing nanomaterials, such as silica (B1680970) (SiO₂), titania (TiO₂), or carbon nanotubes, into the monomer solution before or during electropolymerization. The functional groups on 1-dodecyl-1H-1,2,4-triazole-3,5-diamine can facilitate the uniform dispersion of these nanoparticles within the growing polymer film. The resulting nanocomposite coating can exhibit superior properties, including increased hardness, improved scratch resistance, and enhanced barrier properties against corrosive species.

Surface Active Agents and Surfactant Chemistry (Exploratory)

The molecular architecture of 1-dodecyl-1H-1,2,4-triazole-3,5-diamine is archetypal of a surfactant molecule. It consists of a distinct polar "head" and a non-polar "tail," which allows it to modify surface and interfacial properties.

Polar Head Group: The 3,5-diamino-1,2,4-triazole ring is hydrophilic due to the presence of multiple nitrogen atoms capable of hydrogen bonding.

Non-polar Tail Group: The 12-carbon dodecyl chain is long, flexible, and hydrophobic.

This amphiphilic nature enables the molecule to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing surface tension. This behavior is the basis for applications in detergency, emulsification, and foaming.

Furthermore, research has shown that 3,5-diamino-1-dodecyl-1,2,4-triazole can exhibit liquid crystalline behavior, specifically forming a thermotropic smectic phase. researchgate.net This self-assembly into ordered, layered structures is a hallmark of many surfactants and is driven by the segregation of the polar heads and non-polar tails. This property could be exploited in the formulation of structured fluids or as a template for creating nanostructured materials.

The table below breaks down the structure-function relationship of the molecule as a surfactant.

| Molecular Component | Chemical Nature | Function in Surfactant Chemistry |

| 1H-1,2,4-Triazole-3,5-diamine Ring | Hydrophilic | Acts as the polar headgroup, enabling water solubility and H-bonding. |

| 1-dodecyl- Chain | Hydrophobic | Acts as the non-polar tail, driving adsorption at interfaces. |

Structure Property Relationships and Design Principles

Correlation of Molecular Structure with Electronic Properties

The electronic properties of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- are primarily dictated by its diamino-triazole moiety. The 1,2,4-triazole (B32235) ring is a heterocyclic system rich in nitrogen atoms and π-electrons, which serve as active centers for molecular interactions. The presence of two amino (-NH2) groups further increases the electron density on the heterocyclic ring, enhancing its potential for electron donation.

Quantum-chemical simulations performed on 3,5-diamino-1-dodecyl-1,2,4-triazole have established that its ability to form liquid crystal phases (mesomorphism) is associated with the formation of supramolecular structures that possess a high polarizability anisotropy. This anisotropy is a direct result of the molecule's distinct polar and nonpolar regions. The nitrogen atoms, with their lone pairs of electrons, and the delocalized π-electrons of the triazole ring are the key contributors to its ability to engage in donor-acceptor interactions. In applications such as corrosion inhibition, these electronic features allow the molecule to share electrons with the vacant orbitals of metal atoms, a process central to its function.

| Structural Component | Role in Electronic Properties |

| 1,2,4-Triazole Ring | Provides a π-electron system and multiple nitrogen heteroatoms, creating electron-rich active sites for interaction and coordination. |

| 3,5-Diamine Groups | Act as electron-donating groups, increasing the electron density and nucleophilicity of the triazole head, enhancing its ability to bond. |

| 1-Dodecyl Chain | Functions as an electron-donating alkyl group but primarily provides a nonpolar, insulating character without active electronic sites. |

| Overall Molecule | Exhibits high polarizability anisotropy when assembled into supramolecular structures. |

Linkage between Molecular Design and Self-Assembly Characteristics

The molecular design of 1H-1,2,4-Triazole-3,5-diamine, 1-dodecyl- is inherently amphiphilic, featuring a hydrophilic diamino-triazole "head" and a hydrophobic dodecyl "tail." This dual character is the primary driver of its self-assembly properties. Research has demonstrated that this specific compound forms a thermotropic smectic phase, which is a type of liquid crystal where molecules are organized into well-defined layers.